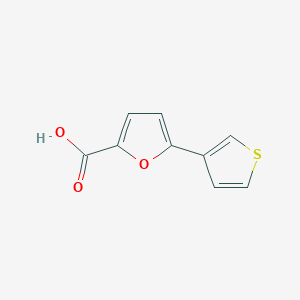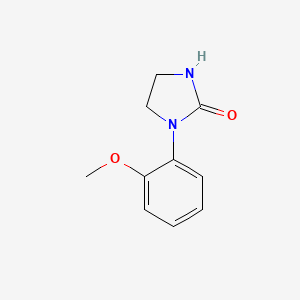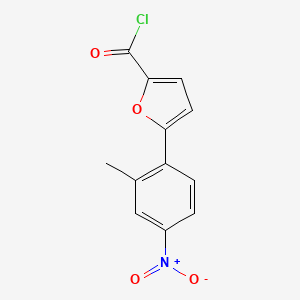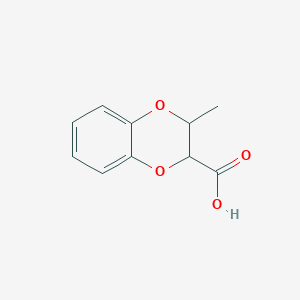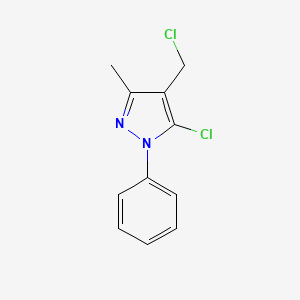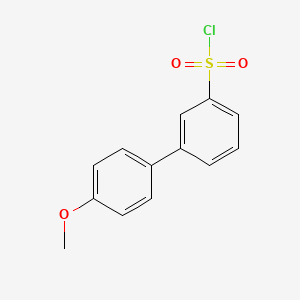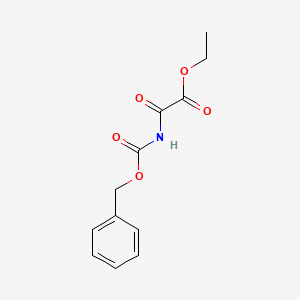
1-(3,5-Dichlorophenyl)-3-methylurea
Descripción general
Descripción
1-(3,5-Dichlorophenyl)-3-methylurea, also known as DCMU, is a herbicide that is widely used in agricultural practices. It is a chemical compound that inhibits photosynthesis by blocking the electron transport chain in chloroplasts. DCMU is a potent inhibitor of photosystem II, which is responsible for the light-dependent reactions of photosynthesis.
Mecanismo De Acción
1-(3,5-Dichlorophenyl)-3-methylurea inhibits photosynthesis by blocking the electron transport chain in chloroplasts. Specifically, it binds to the D1 protein of photosystem II, which is responsible for the transfer of electrons from water to plastoquinone. This prevents the transfer of electrons and the subsequent production of ATP and NADPH, which are essential for photosynthesis.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on plants and algae. It inhibits the growth and development of plants by reducing the amount of ATP and NADPH available for metabolism. It also affects the synthesis of chlorophyll, which is essential for photosynthesis. This compound can also induce oxidative stress in plants by generating reactive oxygen species, which can damage cellular membranes and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,5-Dichlorophenyl)-3-methylurea is a potent inhibitor of photosystem II and is widely used in scientific research. Its advantages include its ability to inhibit photosynthesis in a specific and controlled manner, its high potency, and its relative ease of use. However, this compound also has several limitations. It is toxic to plants and algae at higher concentrations, and its effects on other cellular processes are not well understood. Additionally, its use in field experiments is limited due to its potential environmental impact.
Direcciones Futuras
There are several future directions for research on 1-(3,5-Dichlorophenyl)-3-methylurea. One area of research is the development of new herbicides that are more effective and less toxic than this compound. Another area of research is the study of the effects of this compound on other cellular processes, such as respiration and protein synthesis. Additionally, the use of this compound in combination with other herbicides or pesticides could be explored to enhance their effectiveness. Finally, the potential environmental impact of this compound on aquatic ecosystems needs to be further investigated.
Conclusion:
In conclusion, this compound is a potent inhibitor of photosystem II that is widely used in scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. This compound has played a significant role in advancing our understanding of photosynthesis and its effects on plant growth and development. However, further research is needed to fully understand its potential environmental impact and to develop more effective and less toxic herbicides.
Aplicaciones Científicas De Investigación
1-(3,5-Dichlorophenyl)-3-methylurea is widely used in scientific research to study the mechanisms of photosynthesis. It is used to inhibit photosystem II in plants and algae, which allows researchers to study the effects of photosynthesis on plant growth, development, and metabolism. This compound is also used to study the electron transport chain in chloroplasts, which is essential for the production of ATP and NADPH during photosynthesis.
Propiedades
IUPAC Name |
1-(3,5-dichlorophenyl)-3-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c1-11-8(13)12-7-3-5(9)2-6(10)4-7/h2-4H,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCNJJMAZHDEJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401754 | |
| Record name | 1-(3,5-dichlorophenyl)-3-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38655-13-9 | |
| Record name | 1-(3,5-dichlorophenyl)-3-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,5-Dichlorophenyl)-3-methylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Silane, trimethyl[(phenylsulfonyl)ethynyl]-](/img/structure/B1608310.png)
